molecular formula C10H11NOS B102250 6-Ethoxy-2-methyl-1,3-benzothiazole CAS No. 18879-72-6

6-Ethoxy-2-methyl-1,3-benzothiazole

Cat. No. B102250
CAS RN: 18879-72-6
M. Wt: 193.27 g/mol
InChI Key: PKRZJVQWLOOWHD-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methyl-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and applications in various fields, including materials science and pharmaceuticals[“][“][“].

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multi-step procedures. For instance, mesomorphic benzothiazolyl derivatives, which include 6-ethoxy substituted compounds, are synthesized using techniques such as FT-IR, NMR, elemental analysis, and EI-MS[“]. Another example is the synthesis of indenopyrazoles, which, although not directly related to 6-ethoxy-2-methyl-1,3-benzothiazole, demonstrates the complexity of synthesizing benzothiazole derivatives[“].

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a dimethoxy benzothiazole derivative was elucidated, showing an inter-ring twist angle and providing insights into the stability conferred by substituents[“]. These findings are relevant to understanding the structural aspects of 6-ethoxy-2-methyl-1,3-benzothiazole.

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions, which can be utilized to modify their structure and impart specific properties. For instance, the introduction of substituents to the benzothiazole core can significantly affect biological activity[“]. Additionally, the synthesis of novel compounds through three-component reactions involving benzothiazole indicates the versatility of these molecules in chemical transformations[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as mesomorphic behavior, are influenced by the nature of substituents and the molecular structure. Schiff base thermotropic liquid crystals derived from benzothiazoles exhibit nematic phases, and their mesomorphic properties are affected by factors such as the lateral hydroxyl group, terminal group, and the length of the terminal alkanoyloxy chain[“]. These properties are crucial for applications in liquid crystal displays and other technologies.

Scientific research applications

Enhancing Physical Performance

6-Ethoxy-2-methyl-1,3-benzothiazole derivatives have been synthesized and tested for their effect on physical work capacity. Studies on mice demonstrated that certain derivatives enhanced physical performance in treadmill and swimming tests, indicating potential applications in developing drugs for improving physical performance (Цублова et al., 2015).

DNA Topoisomerase II Inhibitory Activity

Benzothiazole derivatives, including 6-ethoxy-2-methyl-1,3-benzothiazole, have been found to inhibit eukaryotic DNA topoisomerase II. This inhibitory activity is significant as it points towards potential applications in cancer therapy (Pınar et al., 2004).

Biomimetic Synthesis of Natural Products

6-Ethoxy-2-methyl-1,3-benzothiazole has been used in the biomimetic oxidative synthesis of natural product cores. This highlights its role in synthetic chemistry, particularly in the creation of complex natural product structures (Blunt et al., 2015).

Antitumor Properties

Studies on 2-(4-Aminophenyl)benzothiazoles, which include 6-ethoxy-2-methyl-1,3-benzothiazole derivatives, have shown potent antitumor properties. These compounds selectively inhibit growth in certain cancer cell lines, indicating their potential as anticancer agents (Kashiyama et al., 1999).

Corrosion Inhibition

Benzothiazole derivatives, such as 6-ethoxy-2-methyl-1,3-benzothiazole, have been found to act as effective corrosion inhibitors for mild steel in acidic solutions. This suggests applications in materials science and engineering (Ajmal et al., 1994).

Antibacterial Activity

New derivatives of benzothiazole, including 6-ethoxy-2-methyl-1,3-benzothiazole, have been synthesized and found to possess antibacterial activity. This indicates potential applications in developing new antimicrobial agents (Bhagat, 2017).

Electroluminescent Device Properties

6-Ethoxy-2-methyl-1,3-benzothiazole derivatives have been studied for their electroluminescent device properties. This opens up applications in the field of electronics, particularly in the development of advanced display technologies (Roh et al., 2009).

properties

IUPAC Name

6-ethoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRZJVQWLOOWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301279
Record name 6-ethoxy-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-methyl-1,3-benzothiazole

CAS RN

18879-72-6
Record name 6-Ethoxy-2-methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-ethoxy-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VB de Souza, DF Kawano - Biochimica et Biophysica Acta (BBA)-General …, 2020 - Elsevier
Background Aurora kinases are essential enzymes for the control of cell cycle. The specific role of aurora kinase A (AURKA) is the regulation of spindle assembly and stability by …
Number of citations: 13 www.sciencedirect.com
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
KKW To, WCS Cho - 2020 - books.google.com
Drug Repurposing in Cancer Therapy: Approaches and Applications provides comprehensive and updated information from experts in basic science research and clinical practice on …
Number of citations: 3 books.google.com

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